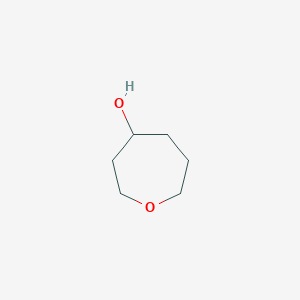

4-Oxepanol

Vue d'ensemble

Description

4-Oxepanol is a useful research compound. Its molecular formula is C6H12O2 and its molecular weight is 116.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

4-Oxepanol, a compound with the molecular formula , has garnered attention for its diverse biological activities. This article delves into the biological properties of this compound, including its potential therapeutic applications and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by its oxepane ring, which contributes to its unique chemical behavior. The presence of hydroxyl groups in its structure enhances its reactivity and interaction with biological systems.

Biological Activity Overview

The biological activities of this compound include:

- Anticancer Properties : Research indicates that compounds containing oxepane structures exhibit significant cytotoxicity against various cancer cell lines. For instance, marine-derived oxepanyl compounds have shown to inhibit the progression of murine lymphocytic leukemia (P-388) and demonstrate antiproliferative effects on human hepatic and colorectal cancer cells .

- Antimicrobial Activity : this compound has been studied for its antimicrobial properties, particularly against pathogenic fungi and bacteria. Its efficacy in disrupting the growth of microbial strains suggests potential applications in pharmaceuticals and agriculture .

- Toxicity Studies : Toxicological assessments reveal that this compound exhibits low toxicity levels in certain model organisms, such as Daphnia magna and Saccharomyces cerevisiae. These studies indicate that while it can be harmful at high concentrations, it is generally safe for lower exposures .

Case Study 1: Anticancer Activity

A study exploring the cytotoxic effects of this compound derivatives on various cancer cell lines revealed promising results. The compound demonstrated an IC50 value indicating effective inhibition of cell proliferation at concentrations as low as 10 µM. The mechanism appears to involve the induction of apoptosis in cancer cells, potentially through the activation of caspase pathways .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Murine Lymphocytic Leukemia (P-388) | 10 | Induction of apoptosis |

| Human Hepatic Carcinoma | 15 | Inhibition of cell proliferation |

| Colorectal Cancer Cells | 12 | Caspase pathway activation |

Case Study 2: Antimicrobial Effects

Research on the antimicrobial properties of this compound showed significant inhibition against Cladosporium cucumerinum, a common fungal pathogen. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL, indicating strong antifungal activity. Additionally, preliminary studies suggest that it may also exhibit antibacterial properties against Gram-positive bacteria .

The biological activity of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption : The hydrophobic nature of the oxepane ring allows it to integrate into lipid membranes, leading to increased permeability and eventual cell lysis in microbial cells.

- Inhibition of Drug Efflux : Similar to other oxepanyl compounds, this compound may inhibit P-glycoprotein-mediated drug efflux in cancer cells, enhancing the efficacy of co-administered chemotherapeutic agents .

- Reactive Oxygen Species (ROS) Generation : It has been suggested that this compound can induce oxidative stress within cells, leading to apoptosis in cancerous tissues.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1 Anticancer Properties

Research has highlighted the significant anticancer activities associated with compounds containing the oxepanyl ring. Marine natural products that include oxepanol derivatives have shown cytotoxic effects against various cancer cell lines. For instance, compounds derived from marine sponges and algae exhibit promising activity against human hepatic and colorectal cancer cells by reversing P-glycoprotein-mediated multidrug resistance, thereby enhancing the efficacy of chemotherapeutic agents .

1.2 Antimicrobial Activity

4-Oxepanol derivatives have also been studied for their antibacterial and antifungal properties. Specific oxepane-containing natural products have demonstrated effectiveness against pathogens such as Cladosporium cucumerinum, which causes scab disease in cucumbers, and Candida albicans. The structural diversity of these compounds allows for tailored approaches to combat microbial resistance .

1.3 Immunosuppressive Effects

Some oxepanol derivatives have been identified as immunosuppressive agents. For example, research on compounds isolated from fungi indicates that certain oxepanol-containing structures can modulate immune responses, which could be beneficial in therapeutic contexts such as organ transplantation or autoimmune diseases .

Synthetic Methodologies

2.1 Biomimetic Synthesis

The synthesis of this compound is often inspired by natural biosynthetic pathways. Techniques such as polyepoxide cyclizations have been employed to create complex oxepane structures that mimic natural product formation. This approach not only enhances the efficiency of synthesis but also improves the yield of desired compounds .

2.2 Organocatalytic Reactions

Recent advancements in organocatalytic methods have facilitated the stereoselective synthesis of alpha,alpha'-trans-oxepanes through oxa-conjugate addition reactions. These methods exploit the Thorpe-Ingold effect to overcome enthalpic and entropic barriers associated with oxepane formation, making it a valuable tool in synthetic organic chemistry .

Material Science Applications

3.1 Polymer Chemistry

this compound serves as a precursor for synthesizing various polymers and copolymers due to its reactive hydroxyl group and cyclic structure. These materials can exhibit unique properties such as enhanced thermal stability and mechanical strength, making them suitable for applications in coatings, adhesives, and composites.

3.2 Catalysis

In catalysis, oxepanol derivatives have been investigated for their potential as catalysts or catalyst supports in various chemical reactions, including biomass conversion processes. Their ability to stabilize metal nanoparticles enhances catalytic efficiency in reactions such as hydrogenation and oxidation .

Case Studies

Propriétés

IUPAC Name |

oxepan-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c7-6-2-1-4-8-5-3-6/h6-7H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSVKOKYISGWZPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCOC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50480232 | |

| Record name | 4-Oxepanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55022-85-0 | |

| Record name | 4-Oxepanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55022-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Oxepanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.